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Biological activity of Megastigm-7-ene-3,5,6,9tetraol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Megastigm-7-ene-3,5,6,9-tetraol

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A Technical Guide on the Biological Activity of Megastigm-7-ene-3,5,6,9-tetraol

This document provides a detailed overview of the known biological activities of **Megastigm-7-ene-3,5,6,9-tetraol**, a megastigmane sesquiterpenoid. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Megastigm-7-ene-3,5,6,9-tetraol is a naturally occurring compound that has been isolated from several plant species, including Isodon melissoides and Vigna luteola. This sesquiterpenoid has garnered interest due to its potential anti-inflammatory properties. This guide summarizes the available quantitative data, details the experimental protocols used to assess its bioactivity, and provides a visual representation of the experimental workflow.

Quantitative Biological Activity Data

The primary reported biological activity of **Megastigm-7-ene-3,5,6,9-tetraol** is its anti-inflammatory effect. The quantitative data available is based on its ability to inhibit superoxide anion generation and elastase release in fMLP/CB-induced human neutrophils. The following table summarizes the reported inhibitory activity at a concentration of 10 μ M.



Biological Activity	Assay	Test System	Concentratio n	Inhibition (%)	Reference
Anti- inflammatory	Superoxide Anion Generation	fMLP/CB- induced human neutrophils	10 μΜ	1.3 ± 0.5	Lam et al., 2019
Anti- inflammatory	Elastase Release	fMLP/CB- induced human neutrophils	10 μΜ	11.2 ± 3.4	Lam et al., 2019

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for assessing the anti-inflammatory activity of **Megastigm-7-ene-3,5,6,9-tetraol**.

Inhibition of Superoxide Anion Generation

Objective: To evaluate the inhibitory effect of **Megastigm-7-ene-3,5,6,9-tetraol** on the production of superoxide anions by activated human neutrophils.

Methodology:

- Neutrophil Isolation: Human neutrophils were isolated from the blood of healthy adult volunteers using dextran sedimentation, followed by Ficoll-Paque gradient centrifugation and hypotonic lysis of erythrocytes.
- Assay Procedure:
 - The assay was performed in a 96-well microplate.
 - Neutrophils were incubated with 0.5 mg/mL of ferricytochrome c and the test compound (Megastigm-7-ene-3,5,6,9-tetraol at 10 μM) at 37 °C for 5 minutes.
 - The cells were then stimulated with 100 nM N-formyl-L-methionyl-phenylalanine (fMLP) and 0.1 μg/mL cytochalasin B (CB).



- The absorbance at 550 nm was measured continuously for 10 minutes using a microplate reader.
- Data Analysis: The change in absorbance over time, which corresponds to the reduction of ferricytochrome c by superoxide anions, was calculated. The percentage of inhibition was determined by comparing the rate of absorbance change in the presence of the test compound to that of the control (DMSO).

Inhibition of Elastase Release

Objective: To determine the inhibitory effect of **Megastigm-7-ene-3,5,6,9-tetraol** on the release of elastase from activated human neutrophils.

Methodology:

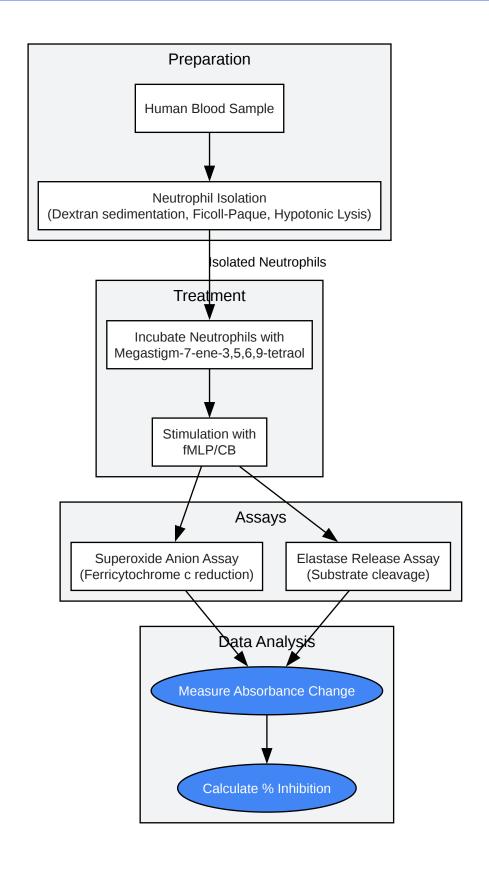
- Neutrophil Preparation: Human neutrophils were isolated as described in section 3.1.
- · Assay Procedure:
 - Neutrophils were incubated with the test compound (Megastigm-7-ene-3,5,6,9-tetraol at 10 μM) at 37 °C for 5 minutes.
 - The cells were then stimulated with 100 nM fMLP and 0.5 μg/mL cytochalasin B for 10 minutes.
 - The reaction was stopped by placing the samples on ice.
 - The samples were centrifuged, and the supernatant was collected.
 - The supernatant was incubated with 100 μM MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide (the elastase substrate) in a 96-well plate at 37 °C for 10 minutes.
 - The absorbance at 405 nm was measured.
- Data Analysis: The amount of elastase released was quantified by the change in absorbance. The percentage of inhibition was calculated by comparing the absorbance values of the compound-treated samples with the control (DMSO).



Visualizations Experimental Workflow for Anti-inflammatory Assays

The following diagram illustrates the general workflow for the in vitro anti-inflammatory assays used to evaluate **Megastigm-7-ene-3,5,6,9-tetraol**.





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Caption: Workflow for in vitro anti-inflammatory activity assessment.



Conclusion

Megastigm-7-ene-3,5,6,9-tetraol exhibits modest anti-inflammatory activity by inhibiting elastase release and, to a lesser extent, superoxide anion generation in human neutrophils. The available data provides a foundation for further investigation into its mechanism of action and potential therapeutic applications. More comprehensive studies, including dose-response analyses and exploration of its effects on inflammatory signaling pathways, are warranted to fully elucidate its pharmacological profile.

To cite this document: BenchChem. [Biological activity of Megastigm-7-ene-3,5,6,9-tetraol].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b139800#biological-activity-of-megastigm-7-ene-3-5-6-9-tetraol]

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